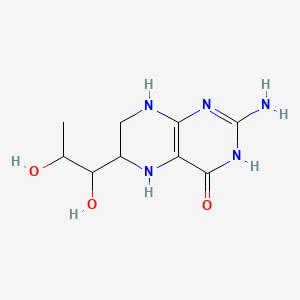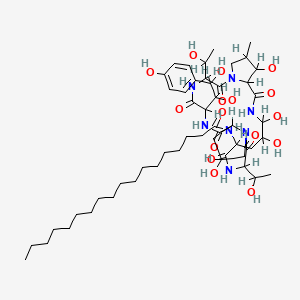
Vanoxonin
Descripción general
Descripción
Vanoxonin is a novel compound known for its potent inhibition of thymidylate synthetase, an enzyme crucial for DNA synthesis.
Aplicaciones Científicas De Investigación
Vanoxonin has several scientific research applications:
Mecanismo De Acción
Vanoxonin exerts its effects by forming a complex with vanadium, which then inhibits thymidylate synthetase. This inhibition is competitive with respect to deoxyuridylic acid but uncompetitive to 5,10-methylenetetrahydrofolate . The catechol group of this compound is essential for its inhibitory activity .
Similar Compounds:
Methotrexate: Another thymidylate synthetase inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase among other enzymes.
Uniqueness: this compound is unique due to its specific structure, which includes a catechol group essential for its activity. Unlike methotrexate and pemetrexed, this compound forms a complex with vanadium, enhancing its inhibitory potency .
Análisis Bioquímico
Biochemical Properties
Vanoxonin plays a significant role in biochemical reactions by inhibiting thymidylate synthetase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. The this compound-vanadium complex exhibits a strong inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/ml . This inhibition disrupts DNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. This compound interacts with enzymes like thymidylate synthetase and proteins involved in DNA synthesis, forming a complex that inhibits the enzyme’s activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . This compound influences cell function by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. It also affects cell signaling pathways and gene expression related to DNA replication and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to thymidylate synthetase, forming a this compound-vanadium complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis . The disruption of this pathway leads to a decrease in thymidine triphosphate (dTTP) levels, causing DNA damage and triggering apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its inhibitory effects on thymidylate synthetase remain consistent, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of DNA synthesis and prolonged cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits thymidylate synthetase and reduces tumor growth without significant toxicity . At high doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as thymidylate synthetase and cofactors involved in nucleotide metabolism . The inhibition of thymidylate synthetase by this compound affects metabolic flux, leading to an accumulation of dUMP and a decrease in dTMP levels . This disruption in nucleotide balance can affect overall cellular metabolism and DNA replication .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with thymidylate synthetase and other enzymes involved in DNA synthesis . It may also localize to the nucleus, where it can directly affect DNA replication and repair processes . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its inhibitory effects on thymidylate synthetase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanoxonin is synthesized through a series of chemical reactions involving the coupling of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine. The synthesis involves the protection of functional groups, selective deprotection, and coupling reactions .
Industrial Production Methods: this compound is produced industrially by fermentation of the bacterium Saccharopolyspora hirsuta MG245-CF2. The compound is then extracted and purified using chromatographic techniques .
Types of Reactions:
Hydrolysis: Acid hydrolysis of this compound yields 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine.
Common Reagents and Conditions:
Oxidation: Periodate is commonly used for oxidation reactions involving this compound.
Hydrolysis: Hydrochloric acid is used for the hydrolysis of this compound.
Major Products:
Oxidation: Acetic acid.
Hydrolysis: 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine.
Propiedades
IUPAC Name |
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDMHXDGAWLOA-LQJRIPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007192 | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86933-99-5 | |
| Record name | Vanoxonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




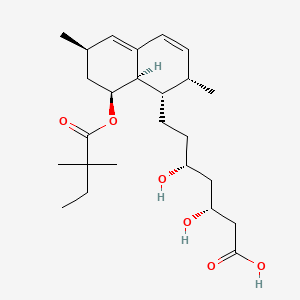
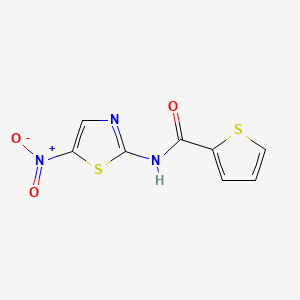

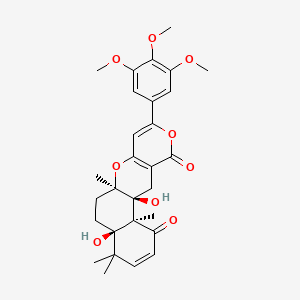
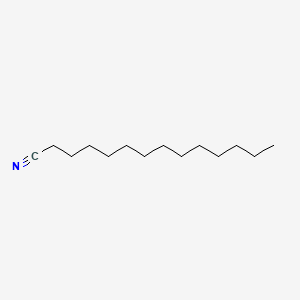
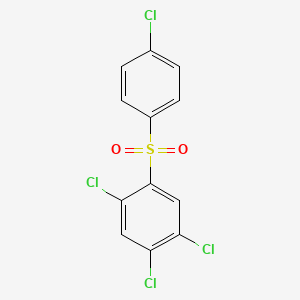
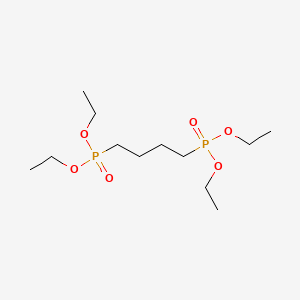
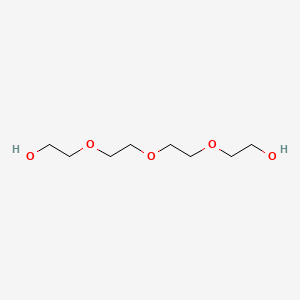
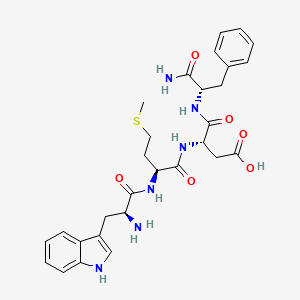
![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)
